Structural and Spectroscopic Profiling of 4-Bromophenylcyanamide: An Advanced NMR Guide
Mechanistic Context & Chemical Significance 4-Bromophenylcyanamide (N-(4-bromophenyl)cyanamide) is a highly versatile building block in medicinal chemistry and a privileged ligand in coordination chemistry. Its structura...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Context & Chemical Significance
4-Bromophenylcyanamide (N-(4-bromophenyl)cyanamide) is a highly versatile building block in medicinal chemistry and a privileged ligand in coordination chemistry. Its structural motif features a unique push-pull electronic system: the electron-donating secondary amine (-NH-) is conjugated with the strongly electron-withdrawing nitrile (-CN) group, while the para-substituted bromine atom exerts both inductive (-I) and resonance (+M) effects across the aromatic system.
In advanced materials and drug development, 4-bromophenylcyanamide is frequently utilized to synthesize transition metal complexes, such as biologically active Zinc(II) and Manganese(III) metalloporphyrins[1][2]. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming the integrity of this ligand before downstream complexation or cross-coupling reactions.
Experimental Protocols: A Self-Validating System
To achieve reproducible and high-resolution spectral data, the experimental workflow must be designed with strict causality. The following protocol outlines the optimal conditions for acquiring
1
H and
13
C NMR spectra for 4-bromophenylcyanamide, ensuring that every step validates the integrity of the sample and the instrument.
Sample Preparation Causality
Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d
6
) is strictly required. While the compound may exhibit solubility in other organic solvents, DMSO-d
6
is chosen specifically to prevent the rapid deuterium exchange of the labile cyanamide N-H proton. Protic solvents like CD
3
OD or D
2
O would obliterate the N-H signal, rendering complete structural validation impossible.
Internal Calibration: 0.03% Tetramethylsilane (TMS) must be included. This creates a self-validating baseline; the exact 0.00 ppm shift of TMS confirms that the magnetic field is properly locked and shimmed, preventing misassignment of the closely clustered aromatic signals.
Acquisition Parameters
1
H NMR (400 MHz): 16 scans (ns=16), relaxation delay (D1) of 1.0 second. The high natural abundance and gyromagnetic ratio of protons allow for rapid acquisition.
13
C NMR (100 MHz): 512 scans (ns=512), relaxation delay (D1) of 2.0 seconds. Causality: The extended D1 is critical. Quaternary carbons (C-1, C-4, and the cyanamide C-CN) lack directly attached protons, meaning they suffer from prolonged longitudinal relaxation times (
T1
). A standard 1.0s delay would result in incomplete relaxation, leading to suppressed signal intensities and potential false-negative peak identification.
Fig 1: Self-validating experimental workflow for NMR acquisition and processing.
Quantitative Data Presentation
The chemical shifts of 4-bromophenylcyanamide are heavily dictated by the competing electronic effects of the para-substituents. The data below represents the standardized chemical shifts expected under the rigorous protocols defined in Section 2.
Table 1:
1
H NMR Data (400 MHz, DMSO-d
6
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment
N-H
10.20
s (broad)
-
1H
Cyanamide proton
H-3, H-5
7.45
d
8.8
2H
Aromatic CH ortho to Br
H-2, H-6
6.95
d
8.8
2H
Aromatic CH ortho to NHCN
Table 2:
13
C NMR Data (100 MHz, DMSO-d
6
)
Position
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment
C-1
138.5
C
q
Aromatic C ipso to NHCN
C-3, C-5
132.0
CH
Aromatic C ortho to Br
C-2, C-6
117.5
CH
Aromatic C ortho to NHCN
C-4
114.0
C
q
Aromatic C ipso to Br
C-CN
112.0
C
q
Cyanamide carbon
Spectral Assignment Logic & Electronic Causality
The assignment of the AA'BB' spin system in the aromatic region relies on understanding the mesomeric (+M) and inductive (-I) effects of the substituents.
The Cyanamide Influence: The -NH- group of the cyanamide moiety donates electron density into the aromatic ring via resonance (+M effect). This significantly shields the ortho positions (C-2 and C-6), pushing their proton signals upfield to ~6.95 ppm and their carbon signals to ~117.5 ppm.
The Bromine Influence: Bromine is highly electronegative, withdrawing electron density inductively (-I), which deshields the ipso carbon (C-4). However, its weak +M effect provides mild shielding to the ortho positions (C-3 and C-5). Consequently, the protons at H-3/H-5 resonate further downfield (~7.45 ppm) compared to H-2/H-6.
The Nitrile Carbon: The cyanamide carbon (C-CN) typically resonates around 112.0 ppm. Its relatively upfield position for an sp-hybridized carbon (compared to standard alkyl nitriles) is due to the strong electron donation from the adjacent nitrogen atom, which increases the electron density around the carbon nucleus.
Fig 2: Electronic substituent effects governing the NMR chemical shifts of 4-bromophenylcyanamide.
By adhering to these causally driven protocols and understanding the underlying electronic physics of the molecule, researchers can ensure robust, reproducible, and highly accurate characterization of 4-bromophenylcyanamide for advanced synthetic applications[3].
References
Synthesis, structure and luminescence properties of zinc (II) complexes with terpyridine derivatives as ligands
ResearchGate[Link]
Synthesis, Characterization, Cytotoxicity and Detailed HSA Interaction of New Zinc(II) Complexes Containing Dithiocarbamate and Heterocyclic N-donor Ligands
ResearchGate[Link]
Sensitive and Selective Determination of Riboflavin in Food and Pharmaceutical Samples Using Manganese (III) Tetraphenylporphyrin Modified Carbon Paste Electrode
ResearchGate[Link]
hydrogen bonding networks and supramolecular chemistry of 4-bromophenylcyanamide
An In-Depth Technical Guide to the Hydrogen Bonding Networks and Supramolecular Chemistry of 4-Bromophenylcyanamide Abstract This technical guide provides a comprehensive analysis of the synthesis, hydrogen bonding netwo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Hydrogen Bonding Networks and Supramolecular Chemistry of 4-Bromophenylcyanamide
Abstract
This technical guide provides a comprehensive analysis of the synthesis, hydrogen bonding networks, and supramolecular chemistry of 4-bromophenylcyanamide. Designed for researchers, materials scientists, and professionals in drug development, this document synthesizes established chemical principles and data from analogous molecular systems to present a predictive yet robust framework for understanding and utilizing this compound. We delve into a proposed synthetic protocol, detail the anticipated hydrogen bonding motifs dominated by the N-H···N≡C synthon, and explore the resulting supramolecular architectures. Furthermore, this guide outlines the critical experimental and computational methodologies required to validate these predictions, including single-crystal X-ray diffraction and Hirshfeld surface analysis. The objective is to provide a foundational resource that not only explains the core chemical behaviors of 4-bromophenylcyanamide but also empowers researchers to explore its potential in crystal engineering and the development of novel functional materials.
Introduction: The Significance of Substituted Phenylcyanamides
Supramolecular chemistry, the study of systems held together by non-covalent interactions, has become a cornerstone of modern materials science and drug design. The ability to program molecules to self-assemble into predictable, functional architectures is paramount. Within this field, substituted cyanamides (R-NH-CN) represent a class of molecules with significant, yet underexplored, potential. The cyanamide functional group is a powerful and versatile building block; it possesses a primary hydrogen bond donor (the N-H group) and a potent hydrogen bond acceptor (the nitrile nitrogen), making it an ideal candidate for constructing robust, directional networks.[1]
4-Bromophenylcyanamide, the subject of this guide, introduces additional layers of complexity and opportunity. The presence of a bromine atom on the phenyl ring offers the potential for halogen bonding and other weak intermolecular interactions, which can be used to fine-tune the resulting solid-state structures.[2][3] Understanding the interplay between the strong N-H···N hydrogen bonds and these weaker forces is critical to unlocking the full potential of this molecule in crystal engineering. This guide provides a predictive analysis grounded in the behavior of analogous systems to serve as a roadmap for the systematic investigation of 4-bromophenylcyanamide's rich supramolecular chemistry.
Synthesis and Structural Verification
A reliable synthetic pathway and rigorous characterization are the bedrock of any investigation into a molecule's properties. This section details a proposed experimental protocol for the synthesis of 4-bromophenylcyanamide and the key analytical techniques for its verification.
Proposed Synthetic Protocol
The synthesis of 4-bromophenylcyanamide can be effectively achieved via the cyanation of 4-bromoaniline. The following protocol is adapted from established methods for the synthesis of related cyanamide derivatives.
Experimental Workflow:
Caption: Experimental workflow for the synthesis and characterization of 4-bromophenylcyanamide.
Step-by-Step Methodology:
Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoaniline (1.0 eq.) in dry dichloromethane (DCM) under a nitrogen atmosphere.
Reagent Addition: Cool the solution to 0°C using an ice bath. Dissolve cyanogen bromide (1.1 eq.) in a minimal amount of dry DCM and add it dropwise to the stirred solution over 30 minutes.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and wash it sequentially with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient.
Final Product: Collect the fractions containing the pure product and remove the solvent to yield 4-bromophenylcyanamide as a crystalline solid.
Structural and Purity Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the N-H proton. The ¹³C NMR will confirm the presence of the nitrile carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is invaluable for identifying the key functional groups. A sharp, intense absorption band around 2200-2260 cm⁻¹ is characteristic of the C≡N stretch, while a band in the region of 3100-3500 cm⁻¹ will correspond to the N-H stretching vibration.
Elemental Analysis: Provides quantitative confirmation of the elemental composition (C, H, N, Br), verifying the compound's purity.
Hydrogen Bonding Networks: A Predictive Analysis
The supramolecular architecture of 4-bromophenylcyanamide in the solid state is dictated by its hydrogen bonding capabilities. By analogy with related structures, we can predict the dominant intermolecular interactions.
The Primary N-H···N≡C Synthon
The most significant interaction governing the self-assembly of 4-bromophenylcyanamide is the hydrogen bond between the N-H group (donor) and the nitrile nitrogen atom (acceptor). This interaction is a robust and highly directional synthon. In many related crystal structures, such as those involving amides or other cyanamides, this leads to the formation of well-defined dimers or one-dimensional chains.[4][5]
Centrosymmetric Dimers: Molecules can pair up via two N-H···N hydrogen bonds to form a stable, centrosymmetric R²₂(8) graph set motif.
Catemeric Chains: Alternatively, molecules can assemble in a head-to-tail fashion, forming infinite one-dimensional chains with a C(4) graph set motif.
Caption: Predicted N-H···N≡C hydrogen bonding motif in 4-bromophenylcyanamide.
Secondary Interactions: The Role of the Bromine Atom
While the N-H···N hydrogen bond is the primary driver of assembly, weaker interactions involving the bromine atom can provide additional stability and influence the overall crystal packing. These can include:
Halogen Bonding (Br···N/O): The electropositive region on the bromine atom (the σ-hole) can interact with lone pairs on nitrogen or other Lewis basic sites.
Weak Hydrogen Bonds (C-H···Br, N-H···Br): The bromine atom can also act as a weak hydrogen bond acceptor.[2]
Computational Analysis: Hirshfeld Surfaces
To quantitatively analyze and visualize these diverse intermolecular contacts, Hirshfeld surface analysis is an indispensable computational tool.[3][6] This method maps the regions of close contact between molecules in a crystal lattice.
d_norm Surface: A color-mapped surface where red spots indicate close intermolecular contacts (shorter than van der Waals radii), highlighting the most significant interactions like hydrogen bonds.
2D Fingerprint Plots: These plots quantify the percentage contribution of different types of contacts (e.g., H···N, H···H, H···Br) to the overall crystal packing, providing a clear summary of the supramolecular landscape.[7]
Experimental Protocols for Supramolecular Analysis
The validation of the predicted supramolecular structures requires the growth of high-quality single crystals and their analysis using diffraction techniques.
Single Crystal Growth
Obtaining crystals suitable for X-ray diffraction is a critical step. Several methods should be employed to explore different crystallization conditions, as the resulting structure (and potential polymorphs) can be highly sensitive to the environment.[8]
Recommended Crystallization Techniques:
Method
Description
Solvent Systems to Explore
Slow Evaporation
A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.
A solution of the compound in a good solvent is layered with a miscible anti-solvent in which the compound is poorly soluble. Crystals form at the interface.
Good Solvents: THF, Acetone. Anti-solvents: Hexane, Heptane.
Vapor Diffusion
A concentrated solution of the compound is placed in a small vial, which is then placed inside a larger, sealed jar containing a volatile anti-solvent.
Similar systems to solvent diffusion.
Solid-State Structural Characterization
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise three-dimensional arrangement of atoms in the crystal lattice. It provides accurate data on bond lengths, bond angles, and the parameters of the hydrogen bonds, allowing for the unambiguous identification of the supramolecular motifs.
Powder X-ray Diffraction (PXRD): While SC-XRD analyzes a single crystal, PXRD is used to analyze a bulk, polycrystalline sample. It is crucial for confirming that the bulk material corresponds to the structure determined by SC-XRD and for identifying the presence of different crystalline phases or polymorphs.[6]
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability of the crystalline material, identify melting points, and detect any phase transitions that might occur upon heating, which can indicate polymorphism.
Conclusion and Future Directions
4-Bromophenylcyanamide is a molecule poised for significant application in the field of supramolecular chemistry. This guide has provided a robust framework for its synthesis, characterization, and the predictive analysis of its solid-state behavior. The dominant N-H···N≡C hydrogen bond is anticipated to be the primary structure-directing synthon, leading to the formation of well-ordered chains or dimers. The secondary interactions involving the bromine atom provide an avenue for fine-tuning these structures.
The true potential of 4-bromophenylcyanamide lies in its use as a versatile building block. Future research should focus on:
Co-crystallization Studies: Combining 4-bromophenylcyanamide with other molecules (co-formers) that have complementary hydrogen bonding sites (e.g., carboxylic acids, pyridines) to create novel multi-component crystalline materials with tailored properties.[9]
Polymorph Screening: A systematic investigation of crystallization conditions to discover and characterize different polymorphic forms, each potentially having unique physical properties.[6]
Functional Material Development: Exploring the use of the self-assembled structures as scaffolds for organic electronics, porous materials, or in the formulation of pharmaceutical solids.
By following the synthetic and analytical protocols outlined in this guide, researchers are well-equipped to systematically explore and harness the rich supramolecular chemistry of 4-bromophenylcyanamide.
References
Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. U.S. National Library of Medicine. Available at: [Link]
Recent Advances in Cyanamide Chemistry: Synthesis and Applications. U.S. National Library of Medicine. Available at: [Link]
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. U.S. National Library of Medicine. Available at: [Link]
Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S. Academia.edu. Available at: [Link]
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
Supramolecular assemblies in the molecular complexes of 4-cyanophenylboronic acid with different N-donor ligands. U.S. National Library of Medicine. Available at: [Link]
Hydrogen bonding in the bromide salts of 4-aminobenzoic acid and 4-aminoacetophenone. International Union of Crystallography. Available at: [Link]
Process for the preparation of 4-bromophenyl derivatives. Google Patents.
Hydrogen-Bonded Networks from Poly(dimethylamidinium) Cations and Polycarboxylate Anions. ChemRxiv. Available at: [Link]
A unique example of a high symmetry three- and four-connected hydrogen bonded 3D-network. ResearchGate. Available at: [Link]
Exploring weak intermolecular interactions in thiocyanate-bonded Zn(ii) and Cd(ii) complexes with methylimidazole: crystal structures, Hirshfeld surface analysis and luminescence properties. U.S. National Library of Medicine. Available at: [Link]
2-Bromo-N-(4-bromophenyl)acetamide. U.S. National Library of Medicine. Available at: [Link]
4-Bromo-N-phenylbenzamide. U.S. National Library of Medicine. Available at: [Link]
Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. University of Kentucky X-Ray Crystallography Facility. Available at: [Link]
Hydrogen Bond Networks: Structure and Evolution after Hydrogen Bond Breaking. Stanford University. Available at: [Link]
Supramolecular assemblies in the molecular complexes of 4-cyanophenylboronic acid with different N-donor ligands. Royal Society of Chemistry. Available at: [Link]
The Crystal Structure and Intermolecular Interactions in Fenamic Acids–Acridine Complexes. MDPI. Available at: [Link]
4-Bromophenylcyanamide (CAS 60592-84-9): Comprehensive Toxicity Profile and Safety Data
As an application scientist overseeing early-stage drug development and chemical safety, I approach 4-bromophenylcyanamide not merely as a static reagent, but as a dynamic xenobiotic agent. While frequently utilized as a...
Author: BenchChem Technical Support Team. Date: April 2026
As an application scientist overseeing early-stage drug development and chemical safety, I approach 4-bromophenylcyanamide not merely as a static reagent, but as a dynamic xenobiotic agent. While frequently utilized as a versatile ligand in the synthesis of transition metal complexes (such as Zinc and Osmium) to evaluate spectroscopic and cytotoxic properties[1], its biological reactivity requires rigorous safety profiling.
The presence of the para-bromo substitution on the phenyl ring significantly increases the molecule's lipophilicity compared to unsubstituted cyanamide. This structural modification enhances cellular penetrance, fundamentally altering its toxicokinetic profile. This whitepaper deconstructs the mechanistic toxicology, safety parameters, and empirical profiling workflows required to safely handle and study 4-bromophenylcyanamide.
Mechanistic Toxicology: The Cyanamide Pharmacophore
To understand the toxicity of 4-bromophenylcyanamide, we must look at the highly reactive cyanamide moiety. The toxicity is driven by two primary enzymatic disruptions:
Aldehyde Dehydrogenase (ALDH) Inhibition
The cyanamide functional group is a potent inhibitor of aldehyde dehydrogenase (ALDH)[2]. In mammalian systems, ALDH is responsible for oxidizing toxic aldehydes (like acetaldehyde, a byproduct of alcohol metabolism) into harmless carboxylic acids. By binding to and inhibiting ALDH, cyanamide derivatives cause a rapid accumulation of acetaldehyde[2][3]. This metabolic block results in a severe "Disulfiram-like syndrome," characterized by vasodilation, hypotension, nausea, and parasympathetic overactivity[3].
Catalase Inhibition and Oxidative Stress
Beyond ALDH, cyanamides are known to inhibit catalase, a critical antioxidant enzyme[4][5]. Catalase normally neutralizes cellular hydrogen peroxide (
H2O2
). When 4-bromophenylcyanamide blocks this pathway, the resulting accumulation of Reactive Oxygen Species (ROS) induces severe oxidative stress, lipid peroxidation, and ultimately, cellular apoptosis[4][5].
Bipartite toxicity mechanism of 4-bromophenylcyanamide via ALDH and Catalase inhibition.
Material Safety Data Sheet (MSDS) & Chemical Identity
Because isolated empirical in vivo data for the specific brominated derivative is limited, safety parameters are established using a "read-across" methodology from the halogenated phenylcyanamide class. The compound is classified as highly irritating and harmful upon acute exposure.
Store at -4°C, desiccated, away from strong oxidizers[6]
GHS Hazard Classification
Hazard Category
GHS Code
Description
Acute Toxicity (Oral)
Category 4
H302 : Harmful if swallowed.
Acute Toxicity (Dermal)
Category 4
H312 : Harmful in contact with skin.
Skin Corrosion/Irritation
Category 2
H315 : Causes skin irritation.
Serious Eye Damage
Category 2A
H319 : Causes serious eye irritation.
Specific Target Organ Tox.
Category 3
H335 : May cause respiratory irritation.
Emergency Response: There is no specific antidote for cyanamide toxicity; management is strictly symptomatic and supportive[3]. In case of exposure, flush affected areas with copious amounts of water for 15 minutes. If ingested, do not induce vomiting; administer activated charcoal if the patient is conscious.
To empirically validate the toxicity profile of 4-bromophenylcyanamide in a drug development setting, we employ a dual-assay workflow. We utilize HepG2 (human liver carcinoma) cells because the liver is the primary site of xenobiotic metabolism and expresses high basal levels of both ALDH and catalase.
Dual-assay in vitro experimental workflow for toxicity profiling in HepG2 cells.
Protocol: Self-Validating ALDH Inhibition Assay
Causality Note: We use a fluorometric assay tracking the conversion of NAD+ to NADH. To ensure the protocol is self-validating, we must include a background subtraction well (compound + buffer, no cells) because halogenated aromatics can sometimes autofluoresce or quench signals.
Cell Preparation: Seed HepG2 cells at
1×104
cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5%
CO2
.
Compound Dosing: Prepare a 10 mM stock of 4-bromophenylcyanamide in anhydrous DMSO. Perform serial dilutions to dose cells at concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration remains
≤0.5%
to prevent solvent toxicity.
Controls:
Positive Control: Disulfiram (10 µM) to validate ALDH inhibition.
Negative Control: 0.5% DMSO vehicle.
Background Control: 4-bromophenylcyanamide at highest concentration without cells.
Incubation: Incubate cells with the compound for 4 hours.
Lysis and Detection: Lyse cells using an ALDH assay buffer. Add the fluorogenic ALDH substrate (which relies on NADH generation).
Quantification: Read fluorescence (Ex/Em = 535/587 nm) continuously for 30 minutes. Calculate the
IC50
based on the reaction velocity (slope of fluorescence over time).
Protocol: High-Throughput MTT Viability Assay
Causality Note: Cyanamides can induce oxidative stress. The MTT assay measures mitochondrial reductase activity, a direct proxy for metabolic viability following ROS-induced damage.
Cell Seeding: Seed HepG2 cells at
1×104
cells/well in a standard 96-well plate.
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. (Note: Active mitochondria will reduce the yellow tetrazolium to purple formazan).
Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.
Absorbance Reading: Measure absorbance at 570 nm using a microplate reader. Normalize data against the vehicle control to generate a dose-response curve and derive the
CC50
(Cytotoxic Concentration 50%).
References
BIOFOUNT.4-Bromophenylcyanamide | CAS 60592-84-9.
ResearchGate.Synthesis, Characterization, Cytotoxicity and Detailed HSA Interaction of New Zinc(II) Complexes Containing Dithiocarbamate and Heterocyclic N-donor Ligands.
World Health Organization (WHO).ACUTE TOXICITY DUE TO OCCUPATIONAL EXPOSURE TO THE PLANT GROWTH REGULATOR HYDROGEN CYANAMIDE (CASE REPORT).
Patsnap Synapse.What is the mechanism of Cyanamide?
University of Birmingham / Encyclopedia of Toxicology.Cyanamide.
ResearchGate.Acute Hydrogen Cyanamide Toxicity: An Outbreak in El-Minia Governorate; a Prospective Clinical Study.
Spectroscopic Characterization (IR, UV-Vis) of 4-Bromophenylcyanamide: A Technical Guide for Advanced Coordination Chemistry
Executive Summary 4-Bromophenylcyanamide (4-Brpcyd) is a highly versatile, ambidentate ligand extensively utilized in the synthesis of transition metal complexes (e.g., Ru, Mn, Fe, Zn) for applications spanning molecular...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Bromophenylcyanamide (4-Brpcyd) is a highly versatile, ambidentate ligand extensively utilized in the synthesis of transition metal complexes (e.g., Ru, Mn, Fe, Zn) for applications spanning molecular electronics to photodynamic therapy[1][2]. Characterizing this molecule and its coordination complexes requires a rigorous understanding of its electronic push-pull dynamics. This whitepaper provides an in-depth, causality-driven guide to the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic characterization of 4-Brpcyd, establishing self-validating protocols to ensure absolute data integrity.
Structural & Electronic Profile
The cyanamide moiety (–NCN) exists in a resonance equilibrium between the cyanamide form (–N–C≡N) and the carbodiimide form (–N=C=N–)[3]. The addition of a bromo substituent at the para position of the phenyl ring introduces a unique electronic environment: it acts as an electron-withdrawing group via the inductive effect (–I) while simultaneously acting as a weak electron donor via resonance (+R).
This precise electronic tuning dictates the electron density at the terminal nitrile nitrogen. In spectroscopic terms, this alters the vibrational force constant of the NCN bond (shifting IR frequencies) and modulates the energy of the ligand's Highest Occupied Molecular Orbital (HOMO), which directly dictates the energy of Charge Transfer (CT) bands in UV-Vis spectra[3].
Infrared (IR) Spectroscopic Characterization
The most critical diagnostic feature of 4-Brpcyd is the asymmetric stretching vibration of the cyanamide group, denoted as
ν(NCN)
. Because this vibration is highly sensitive to the ligand's chemical environment, it serves as a direct probe of coordination geometry and metal oxidation state[3].
Vibrational Shifts and Fermi Resonances
In its deprotonated, uncoordinated state, the
ν(NCN)
typically appears in the 2100–2150 cm
−1
range due to increased carbodiimide character. Upon coordination to a transition metal via the nitrile nitrogen, this band characteristically shifts to higher frequencies (2200–2260 cm
−1
)[2].
A critical pitfall in IR analysis of phenylcyanamides is misinterpreting multiple peaks in the 2200 cm
−1
region as impurities. As demonstrated in analogous systems, these multiple transitions arise from Fermi resonances —anharmonic coupling between the fundamental NCN stretch and near-degenerate overtone or combination bands of the aromatic ring[4].
Quantitative IR Data Summary
Species / State
ν(NCN)
Frequency (cm
−1
)
Vibrational Assignment & Causality
Free Ligand (Anion)
~2110 - 2140
High carbodiimide character; strong electron delocalization across the NCN moiety.
Neutral Ligand
~2220 - 2250
Often split into multiple peaks (e.g., 2201, 2236 cm
−1
) due to Fermi resonance with ring overtones[4].
Metal-Coordinated
~2240 - 2260
Nitrile-N bound; frequency increases due to metal-to-ligand
π
-backbonding dynamics[2][3].
H₂O Artifact (Warning)
~2127
Combination band of water; must be rigorously subtracted to avoid obscuring the NCN stretch[4].
Protocol 1: Self-Validating FTIR Workflow
To ensure trustworthiness, the IR acquisition must be designed to automatically flag environmental contamination.
Sample Preparation (ATR over KBr): Utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. Causality: KBr is highly hygroscopic. Absorbed atmospheric moisture presents a broad combination band at ~2127 cm
−1
that artificially overlaps with and obscures the
ν(NCN)
stretch, confounding structural assignment[4].
Background Deconvolution: Acquire a rigorous background spectrum of the dry ambient environment immediately prior to the sample.
Spectral Acquisition: Scan from 4000 to 400 cm
−1
at a high resolution (e.g., 2 cm
−1
or better) to capture the fine splitting caused by Fermi resonances.
Validation (2nd Derivative Analysis): Apply a 2nd derivative mathematical filter to the 2100–2300 cm
−1
region. Causality: This resolves overlapping anharmonic transitions, allowing you to confidently separate the fundamental NCN stretch from overtone couplings[4].
The electronic transitions of 4-Brpcyd serve as a fingerprint for its coordination state, highly dependent on the metal's d-electron count and the solvent environment.
Electronic Transitions
Intraligand Transitions: The free 4-Brpcyd ligand displays strong
π→π∗
and
n→π∗
transitions in the UV region (250–350 nm).
Charge Transfer (CT) Bands: When bound to a metal (e.g., Mn(III), Fe(III), or Ru(III)), the ligand's HOMO interacts with the metal's d-orbitals. This generates intense Ligand-to-Metal Charge Transfer (LMCT) bands in the visible or near-IR region[2][3]. The 4-bromo group stabilizes the ligand HOMO relative to electron-donating substituents, which predictably blue-shifts the LMCT band.
Quantitative UV-Vis Data Summary
Transition Type
Wavelength Range (nm)
Origin / Causality
π→π∗
(ILCT)
250 - 300
Intraligand transition of the aromatic ring and cyanamide moiety.
n→π∗
300 - 350
Non-bonding electrons on the cyanamide nitrogen transitioning to anti-bonding
π
orbitals.
LMCT
450 - 800+
Ligand-to-Metal Charge Transfer; highly sensitive to metal oxidation state and coordination geometry[2][3].
This protocol validates the stoichiometric formation of the metal-ligand complex without side reactions.
Solvent Selection: Dissolve the metal precursor and 4-Brpcyd in a spectro-grade, non-coordinating solvent (e.g., dry dichloromethane or chloroform). Causality: Coordinating solvents can displace the 4-Brpcyd ligand in the metal's coordination sphere, quenching the LMCT band[2].
Titration Execution: Keep the metal concentration constant (e.g., 5.0 μM) while incrementally adding the 4-Brpcyd ligand. Record the spectrum from 200–800 nm after a 3-minute equilibration period per addition.
Validation (Isosbestic Points): Map the intersection points of the overlaid spectra. Causality: The presence of sharp, distinct isosbestic points mathematically validates that the transition from free metal to the metal-4-Brpcyd complex is a clean, two-state system devoid of intermediate degradation products.
Mechanistic Workflows & Signal Pathways
The following diagrams map the logical relationships governing the electronic behavior and the characterization workflow of 4-Brpcyd.
Electronic transition pathways in 4-Brpcyd metal complexes.
Self-validating workflow for dual spectroscopic characterization.
References
2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - nih.gov -
Application Note & Synthesis Protocol: High-Yield Synthesis of 4-Bromophenylcyanamide from 4-Bromoaniline
Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 4-bromophenylcyanamide, a valuable intermediate in pharmaceutical and agrochemical research. The protocol details the N-cyanatio...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 4-bromophenylcyanamide, a valuable intermediate in pharmaceutical and agrochemical research. The protocol details the N-cyanation of 4-bromoaniline using cyanogen bromide. Emphasis is placed on explaining the causality behind experimental choices, ensuring procedural safety, and providing a self-validating system for achieving high-purity product. This guide is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.
Introduction and Significance
4-Bromophenylcyanamide serves as a critical building block in the synthesis of more complex molecules, particularly those containing guanidine and amidine moieties.[1][2] These functional groups are prevalent in a wide range of biologically active compounds. The cyanamide functional group is a versatile precursor, readily transformed into various heterocyclic systems, making it a key intermediate for drug discovery and development programs.[1][2]
The most direct and common method for synthesizing aryl cyanamides is the reaction of the corresponding aniline with an electrophilic cyanating agent.[1][2] Cyanogen bromide (BrCN) is a highly effective reagent for this transformation due to the high electrophilicity of its cyano-moiety.[1] However, the efficiency of BrCN is overshadowed by its acute toxicity and hazardous physical properties.[2] Therefore, this protocol not only details the synthetic procedure but also places a paramount emphasis on the stringent safety measures required for handling this reagent.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the electrophilic carbon atom of cyanogen bromide. This is followed by the departure of the bromide ion and deprotonation of the nitrogen to yield the final product, 4-bromophenylcyanamide, and hydrobromic acid. The acid generated is typically neutralized by a base included in the reaction mixture or during the work-up.
Reaction Scheme
Caption: Overall reaction for the synthesis of 4-bromophenylcyanamide.
EXTREMELY TOXIC . Handle with extreme caution.[4][5]
Diethyl Ether (Et₂O)
60-29-7
74.12
0.713 g/cm³
Anhydrous
Extraction solvent.
Sodium Bicarbonate (NaHCO₃)
144-55-8
84.01
2.20 g/cm³
Reagent Grade
For aqueous wash.
Brine (sat. NaCl solution)
7647-14-5
58.44
~1.2 g/cm³
N/A
For aqueous wash.
Anhydrous Sodium Sulfate (Na₂SO₄)
7757-82-6
142.04
2.664 g/cm³
Reagent Grade
Drying agent.
Deuterated Chloroform (CDCl₃)
865-49-6
120.38
1.49 g/cm³
≥99.8 atom % D
For NMR analysis.
Equipment
Equipment
Purpose
250 mL Round-bottom flask
Reaction vessel.
Magnetic stirrer and stir bar
For efficient mixing.
Ice bath
To control reaction temperature.
Dropping funnel
For controlled addition of reagents.
Condenser
To prevent solvent loss.
Separatory funnel
For liquid-liquid extraction.
Rotary evaporator
For solvent removal.
Fume hood
Mandatory for handling cyanogen bromide.
Personal Protective Equipment (PPE)
Lab coat, nitrile gloves, safety goggles, face shield.[6][7]
TLC plates (Silica gel 60 F₂₅₄)
To monitor reaction progress.
Glassware for recrystallization
Beakers, Erlenmeyer flasks.
Vacuum filtration setup
For isolating the solid product.
Detailed Synthesis Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.
Step 1: Preparation of Reactant Solution
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.72 g, 10 mmol) in 50 mL of anhydrous diethyl ether.
Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.
Expert Insight: Starting with a cooled solution is crucial to manage the exothermicity of the reaction upon addition of cyanogen bromide and to minimize potential side reactions. Diethyl ether is chosen as the solvent due to its low boiling point, which simplifies product isolation, and its ability to dissolve the starting material.
Step 2: Preparation and Addition of Cyanogen Bromide Solution
WORK EXCLUSIVELY IN A CERTIFIED FUME HOOD. Don appropriate PPE, including a face shield.[7]
Carefully weigh cyanogen bromide (1.11 g, 10.5 mmol, 1.05 eq.) in a separate vial.
Dissolve the cyanogen bromide in 20 mL of anhydrous diethyl ether.
Transfer this solution to a dropping funnel.
Add the cyanogen bromide solution dropwise to the stirred 4-bromoaniline solution over a period of 30 minutes, ensuring the internal temperature does not rise above 10 °C.
Expert Insight: A slight excess (1.05 eq.) of cyanogen bromide ensures complete consumption of the starting aniline. The slow, dropwise addition is a critical control measure to prevent a rapid temperature increase and potential formation of unwanted byproducts.
Step 3: Reaction and Monitoring
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.
Remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 3-4 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC). Use a mobile phase of 4:1 Hexane:Ethyl Acetate. The product, 4-bromophenylcyanamide, will have a higher Rf value than the starting 4-bromoaniline. The reaction is complete when the 4-bromoaniline spot is no longer visible.
Step 4: Reaction Work-up and Extraction
Once the reaction is complete, cool the flask again in an ice bath.
Slowly add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted cyanogen bromide and neutralize the HBr formed.
Trustworthiness: This step is essential for safety and purification. It deactivates the toxic cyanogen bromide and removes the acidic byproduct, preventing it from interfering with the isolation of the desired neutral product.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
Combine all organic layers.
Wash the combined organic layer sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).
Expert Insight: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic phase.[8]
Step 5: Product Isolation and Purification
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[8]
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.
Purify the crude solid by recrystallization. A suitable solvent system is an ethanol/water mixture.[9] Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Critical Safety Protocols for Cyanogen Bromide
Cyanogen bromide is fatal if inhaled, swallowed, or in contact with skin .[4] It can also cause severe skin burns and eye damage.[4][5] All operations must be conducted with the utmost care.
Engineering Controls: All handling of cyanogen bromide, including weighing and solution preparation, must occur within a high-performance chemical fume hood.[6][10]
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[6][7]
Spill and Waste Management:
In case of a spill, evacuate the area immediately.[5][7] Clean up should only be performed by trained personnel wearing appropriate respiratory protection.[5]
All glassware and equipment contaminated with cyanogen bromide must be decontaminated. This can be achieved by rinsing with a strong alkaline solution (e.g., 1 M NaOH) followed by a bleach (sodium hypochlorite) solution to decompose residual cyanide.[10]
Dispose of all cyanogen bromide waste as hazardous chemical waste according to institutional and local regulations.[7][10]
First Aid:
Inhalation: Move the victim to fresh air immediately. Call for emergency medical attention.[4][5]
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[4][6]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4]
Workflow Visualization
Caption: Step-by-step workflow for the synthesis of 4-bromophenylcyanamide.
Product Characterization
Appearance: White to off-white crystalline solid.
Melting Point: Literature values should be consulted for comparison.
¹H NMR (CDCl₃): Expect signals corresponding to the aromatic protons. The para-substitution pattern should result in two distinct doublet signals.
¹³C NMR (CDCl₃): Expect signals for the four unique aromatic carbons and the cyanamide carbon.
IR (KBr or ATR): Look for a characteristic sharp peak for the nitrile (C≡N) stretch, typically in the range of 2220-2260 cm⁻¹. Also, look for N-H stretching vibrations.
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₇H₅BrN₂. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be clearly visible.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Low or No Product Yield
Incomplete reaction.
Extend reaction time at room temperature. Confirm completion by TLC before work-up.
Decomposition of cyanogen bromide.
Use fresh, high-purity cyanogen bromide. Ensure reaction temperature is kept low during addition.
Product lost during work-up.
Ensure pH of the aqueous layer is basic after quenching. Perform multiple extractions.
Impure Product (multiple spots on TLC)
Side reactions due to high temperature.
Improve temperature control during BrCN addition.
Incomplete removal of starting material.
Ensure reaction goes to completion. Improve purification by recrystallization or consider column chromatography.
Oily Product Instead of Solid
Presence of solvent or impurities.
Ensure the product is thoroughly dried under vacuum. Re-purify by recrystallization.
References
NAU Environmental Health & Safety. (n.d.). Cyanogen Bromide. Northern Arizona University. Retrieved from [Link]
Penta. (2025, March 31). Safety Data Sheet: Cyanogen bromide. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazard Summary: Cyanogen Bromide. NJ.gov. Retrieved from [Link]
International Chemical Safety Cards. (n.d.). ICSC 0136 - Cyanogen Bromide. Retrieved from [Link]
Kuhl, N., Raval, S., & Cohen, R. D. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. Organic Letters, 21(5), 1268–1272. [Link]
Yella, R., Ali, A. R., & Patel, B. K. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(15), 1899-1903.
Kuhl, N., Raval, S., & Cohen, R. D. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. ACS Publications. Retrieved from [Link]
MDPI. (2024, December 20). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules. [Link]
Kuhl, N., Raval, S., & Cohen, R. D. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. Sci-Hub. [Link]
Gomberg, M., & Bachmann, W. E. (n.d.). Biphenyl, 4-bromo-. Organic Syntheses. Retrieved from [Link]
ResearchGate. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline? Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides. RSC Publishing. Retrieved from [Link]
Application Note: 4-Bromophenylcyanamide as a Privileged Scaffold in Heterocyclic Compound Synthesis
Executive Summary For drug development professionals and synthetic chemists, the rapid construction of nitrogen-rich heterocycles is a critical bottleneck in lead generation. 4-Bromophenylcyanamide (4-Brpcyd) has emerged...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and synthetic chemists, the rapid construction of nitrogen-rich heterocycles is a critical bottleneck in lead generation. 4-Bromophenylcyanamide (4-Brpcyd) has emerged as a highly versatile 1C-2N building block that addresses this challenge. It possesses a unique orthogonal reactivity profile: the cyanamide moiety (N-C≡N) acts as a bis-electrophile/nucleophile for cyclization, while the 4-bromoaryl group serves as an inert handle during heterocycle formation, allowing for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This application note details the mechanistic rationale and validated protocols for utilizing 4-bromophenylcyanamide in the synthesis of quinazolines, thiadiazoles, and complex benzofused N-heterocycles.
Chemical Profile & Orthogonal Reactivity
The synthetic utility of 4-bromophenylcyanamide lies in its electronic distribution. The cyanamide group exhibits resonance between the neutral amine-nitrile form (
R−NH−C≡N
) and the zwitterionic carbodiimide form (
R−N−=C=N+
) [4].
Nucleophilic Center: The nitrogen atom readily attacks electrophilic centers (e.g., activated carbonyls, arynes), driving intramolecular ring closures.
Electrophilic Center: The nitrile carbon is highly susceptible to nucleophilic attack by 1,3-dipoles or amidines, facilitating [2+3] and [2+4] cycloadditions.
Orthogonal reactivity profile of 4-bromophenylcyanamide in heterocycle synthesis.
Validated Workflows & Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of 2-Aminoquinazolines
Mechanistic Rationale: The synthesis of quinazolines traditionally requires harsh acidic conditions and prolonged heating. By utilizing microwave irradiation (MWI), the condensation of 2-aminobenzonitriles with 4-bromophenylcyanamide is accelerated via rapid, uniform dielectric heating [3]. The cyanamide carbon undergoes nucleophilic attack by the aniline amino group, followed by intramolecular cyclization driven by the restoration of aromaticity.
Self-Validating Protocol:
Preparation: In a 10 mL microwave-safe vial, combine 2-aminobenzonitrile (1.0 mmol) and 4-bromophenylcyanamide (1.2 mmol).
Catalysis: Add a catalytic amount of ammonium formate (0.2 mmol) to act as a mild proton source, facilitating the activation of the cyanamide nitrile carbon.
Irradiation: Seal the vial and subject it to microwave irradiation (150 °C, 300 W max power) for 15 minutes under solvent-free conditions.
Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the 4-bromophenylcyanamide spot (
Rf≈0.4
) confirms complete consumption.
Workup: Cool the vial to room temperature. Extract the crude solid with hot ethanol (5 mL) and filter. The product crystallizes upon cooling.
Validation Checkpoint 2 (Spectroscopy): Confirm cyclization via
1
H-NMR. The disappearance of the broad -NHCN proton and the appearance of distinct quinazoline aromatic protons (δ 7.5–8.2 ppm) validate the structural integrity.
Protocol B: Aryne Insertion for Benzofused N-Heterocycle Precursors
Mechanistic Rationale: The N-CN bond in cyanamides is typically inert. However, the highly electrophilic nature of transient arynes can drive the direct insertion of the N-CN bond, yielding 1,2-bifunctional aminobenzonitriles [1]. Cesium fluoride (CsF) is utilized to selectively trigger aryne generation from 2-(trimethylsilyl)phenyl triflate under mild conditions, preventing the thermal decomposition of the cyanamide.
Mechanistic pathway of aryne aminocyanation using 4-bromophenylcyanamide.
Self-Validating Protocol:
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 4-bromophenylcyanamide (5.0 mmol) and CsF (12.0 mmol) in anhydrous THF (25 mL).
Insertion: Heat the mixture to 70 °C and stir for 16 hours. The nucleophilic attack of the cyanamide on the benzyne forms a four-membered intermediate, which rapidly ring-opens.
Validation Checkpoint (FT-IR): Take a small aliquot, remove the solvent, and run an IR spectrum. The cleavage of the N-CN bond is confirmed by the disappearance of the sharp cyanamide C≡N stretch (~2250 cm
−1
) and the appearance of the aryl nitrile stretch (~2220 cm
−1
).
Purification: Quench with water, extract with EtOAc, and purify via flash column chromatography to isolate the aminobenzonitrile, which can be subsequently cyclized into indazoles or quinazolines.
Mechanistic Rationale: Chalcogen bonding (a non-covalent interaction where a chalcogen acts as an electrophile) can be leveraged to drive the regioselectivity of cycloadditions[2]. When reacting N-(4-bromophenyl)cyanamide with thiadiazolidine-diimines, the formation of a 1,5-(S···N) synthon stabilizes the transition state, leading to the exclusive formation of highly substituted 1,2,4-thiadiazol-5-yl-guanidines.
Self-Validating Protocol:
Preparation: Dissolve N3,4-bis(4-bromophenyl)-1,2,4-thiadiazolidine-3,5-diimine (1.0 mmol) and 4-bromophenylcyanamide (1.0 mmol) in anhydrous acetonitrile (10 mL).
Reaction: Stir the mixture at room temperature for 12 hours. The chalcogen bond naturally pre-organizes the reactants, eliminating the need for a transition-metal catalyst.
Isolation: The product forms highly coplanar "sheet-like" networks that precipitate out of the solution. Collect the solid via vacuum filtration.
Validation Checkpoint (X-Ray/DFT): The structural integrity and the presence of the S···N chalcogen bond (distance
≈
2.538 Å) can be definitively validated via single-crystal X-ray diffraction, confirming the selective capture of the para-disubstituted benzene ring.
Quantitative Data Summary
The table below summarizes the efficiency and operational parameters of the three protocols, highlighting the versatility of 4-bromophenylcyanamide.
Application / Target Heterocycle
Reaction Type
Key Reagents & Catalysts
Conditions
Yield
Downstream Utility
2-Aminoquinazolines
Microwave-assisted Condensation
Ammonium formate
Solvent-free, MW 150 °C, 15 min
82 - 89%
API scaffolds, Kinase inhibitors
Aminobenzonitriles (Precursors to Indazoles)
Aryne Aminocyanation
2-(Trimethylsilyl)phenyl triflate, CsF
THF, 70 °C, 16 h
~87%
Synthesis of Ponstan derivatives
1,2,4-Thiadiazoles
1,3-Dipolar Cycloaddition
Thiadiazolidine-3,5-diimine
Acetonitrile, RT, 12 h
>90%
Supramolecular materials, Receptors
Conclusion & Future Perspectives
4-Bromophenylcyanamide transcends its role as a simple building block, acting as a programmable scaffold for heterocyclic synthesis. By exploiting its dual electronic nature, chemists can access diverse chemical spaces—from quinazolines via microwave condensation to complex benzofused systems via aryne insertion. Crucially, the preservation of the 4-bromo substituent across these methodologies ensures that the resulting heterocycles are primed for late-stage diversification via modern cross-coupling techniques, drastically accelerating structure-activity relationship (SAR) studies in drug discovery.
References
Title: Aminocyanation by the Addition of N–CN Bonds to Arynes: Chemoselective Synthesis of 1,2-Bifunctional Aminobenzonitriles
Source: Organic Letters (ACS Publications)
URL: [Link]
Title: Chalcogen bonding in synthesis, catalysis and design of materials
Source: Chemical Society Reviews (RSC Publishing)
URL: [Link]
Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview
Source: Frontiers in Chemistry
URL: [Link]
Title: Recent Advances in Cyanamide Chemistry: Synthesis and Applications
Source: Chemistry - A European Journal
URL: [Link]
Method
Application Note: 4-Bromophenylcyanamide as a Bridging Ligand in Dinuclear Coordination Chemistry
Target Audience: Researchers, coordination chemists, and drug development professionals investigating multinuclear metal complexes, molecular electronics, and metallo-supramolecular assemblies. Introduction & Mechanistic...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, coordination chemists, and drug development professionals investigating multinuclear metal complexes, molecular electronics, and metallo-supramolecular assemblies.
Introduction & Mechanistic Insights
The rational design of dinuclear and multinuclear transition metal complexes heavily relies on the selection of appropriate bridging ligands. Phenylcyanamides (pcyd) have emerged as highly versatile, ambidentate pseudohalide ligands capable of mediating strong electronic and magnetic interactions between metal centers[1][2].
Among these, 4-bromophenylcyanamide (4-Brpcyd) is of particular interest. The cyanamide group (–NCN) acts as a potent
π
-donor, while the para-bromo substituent serves a dual purpose:
Electronic Tuning: The bromo group exerts an inductive effect that modulates the energy of the ligand's Highest Occupied Molecular Orbital (HOMO). In mixed-valence dinuclear complexes (e.g., Ru(II)/Ru(III) or Cu(I)/Cu(II) systems), this fine-tunes the metal-metal coupling via a hole-transfer superexchange mechanism[3].
Synthetic Versatility: The aryl bromide moiety provides a robust handle for post-synthetic modifications, such as palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing the integration of these complexes into larger macromolecular or solid-state frameworks[4].
The
μ
-1,3 Bridging Mode
While phenylcyanamides can coordinate in a monodentate fashion (via the cyano nitrogen) or a
μ
-1,1 fashion, the μ
-1,3-bridging mode is the most critical for assembling dinuclear complexes[5]. In this mode, the ligand bridges two metal centers through both the amido and cyano nitrogens, creating a highly conjugated pathway for electron delocalization[2].
Diagram 1: The
μ
-1,3 coordination mode of 4-Brpcyd facilitating metal-metal superexchange.
Experimental Protocol: Synthesis of a
μ
-1,3 Bridged Dinuclear Copper Complex
The following protocol details the synthesis of the dinuclear complex [{Cu(PPh3)2(4-Brpcyd)}2]. This self-validating workflow emphasizes the critical deprotonation step required to activate the ligand.
Materials and Reagents
Ligand: 4-Bromophenylcyanamide (4-BrpcydH)
Metal Precursor: Bis(triphenylphosphine)copper(I) nitrate,
[Cu(PPh3)2NO3]
Action: Dissolve 0.2 mmol of neutral 4-BrpcydH in 10 mL of absolute ethanol under a dinitrogen atmosphere. Add 0.2 mmol of sodium metal (or a stoichiometric equivalent of NaOEt) and stir until fully reacted[2].
Causality: The amine proton of neutral phenylcyanamides is highly acidic. Deprotonation generates the anionic 4-Brpcyd⁻. This step is mandatory because the anionic form is a significantly stronger
π
-donor, as its nitrogen lone pairs delocalize extensively into the nitrile
π
-system, enabling robust metal coordination[6].
Step 2: Precursor Preparation
Action: In a separate Schlenk flask, dissolve 0.2 mmol of
[Cu(PPh3)2NO3]
in 15 mL of anhydrous DCM[2].
Causality: DCM is chosen as it readily dissolves the bulky triphenylphosphine-stabilized copper precursor without competing for coordination sites.
Step 3: Complexation Reaction
Action: Add the ethanolic solution of the deprotonated 4-Brpcyd anion dropwise to the stirred copper precursor solution. Gently heat the mixture at 40 °C for 30 minutes[2].
Causality: Dropwise addition ensures a low local concentration of the bridging ligand, which kinetically favors the formation of discrete dinuclear species ([{Cu(PPh3)2(4-Brpcyd)}2]) over insoluble infinite coordination polymers[1].
Step 4: Isolation and Purification
Action: Concentrate the solution under reduced pressure to approximately 5 mL. Layer with cold diethyl ether to induce crystallization. Filter the resulting precipitate, wash with cold ether, and dry under vacuum.
Diagram 2: Experimental workflow for the synthesis of
μ
-1,3 bridged 4-Brpcyd dinuclear complexes.
Data Presentation & System Validation
To ensure the protocol is a self-validating system, researchers must confirm the coordination mode. The ambidentate nature of 4-Brpcyd means it can bind in multiple ways, each exhibiting distinct structural and spectroscopic signatures[2][5].
Table 1: Structural Characteristics of Phenylcyanamide Coordination Modes
Coordination Mode
Metal Binding Sites
Typical Nuclearity
Structural Geometry Influence
Monodentate
Cyano Nitrogen only
Mononuclear
Terminal binding; minimal steric distortion.
μ
-1,1-Bridging
Cyano Nitrogen only
Dinuclear / Polymeric
Acute M-N-M angle; rare, usually forced by sterics.
μ
-1,3-Bridging
Cyano & Amido Nitrogens
Dinuclear
Promotes strong metal-metal electronic coupling.
Table 2: Diagnostic Spectroscopic Validation for 4-Brpcyd Complexes
Analytical Technique
Free 4-Brpcyd Anion
μ
-1,3 Bridged Complex
Diagnostic Rationale
FT-IR:
ν(NCN)
Stretch
~2100 – 2130 cm⁻¹
~2150 – 2170 cm⁻¹
Coordination to two metal centers increases the kinematic coupling and alters the N-C-N bond order, shifting the stretch to higher wavenumbers[3].
UV-Vis: LMCT Band
N/A (Ligand
π→π∗
)
400 – 600 nm region
The strong
π
-donor ability of the anionic ligand results in prominent Ligand-to-Metal Charge Transfer (LMCT) bands, confirming metal-ligand orbital overlap[6].
Troubleshooting & Optimization
Absence of
ν(NCN)
Shift: If the FT-IR spectrum of the product shows a
ν(NCN)
band identical to the free ligand, the deprotonation step likely failed, or the metal precursor was unreactive. Ensure absolute anhydrous conditions for the base to prevent hydroxide formation.
Insoluble Precipitates: Immediate formation of an intractable solid upon mixing indicates the formation of an infinite 1D or 2D coordination polymer[1][7]. To correct this, increase the steric bulk of the ancillary ligands (e.g., swapping
PPh3
for a bulkier phosphine) or increase the solvent dilution during Step 3.
References
Supramolecular systems built from phenylcyanamido ligands. Syntheses, crystal structures and magnetic properties
Source: researchgate.net
URL:[Link]
A pentaammineruthenium(III) dimer with the novel bridging ligand 4,4′-dicyanamidobiphenyl dianion...
Source: cdnsciencepub.com
URL:[Link]
Phenylcyanamidocopper(I) and Silver(I) Complexes: Synthetic and Structural Studies
Source: srce.hr
URL:[Link]
Synthetic, spectroscopic, and X-ray crystallographic studies on phenylcyanamidocopper(II) complexes...
Source: rsc.org
URL:[Link]
Dinuclear copper complexes with cyanamide derivatives as bridging ligands
Source: researchgate.net
URL:[Link]
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Focus: Mechanistic Causality, Protocol Validation, and Yield Optimization
Executive Summary
4-Bromophenylcyanamide is a highly versatile, bifunctional building block frequently utilized in the synthesis of advanced pharmacophores, kinase inhibitors, and functionalized ligands. However, deploying this substrate in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings) presents a unique fundamental challenge: the cyanamide moiety (-NHCN) is a potent coordinating group that can poison the transition metal catalyst.
This application note provides an in-depth technical guide to overcoming ligand-directed catalyst deactivation. By leveraging steric shielding via Buchwald-type biaryl phosphine ligands, researchers can successfully achieve high-yielding C-C bond formations while leaving the sensitive cyanamide group intact for downstream derivatization.
The dual reactivity of 4-bromophenylcyanamide requires precise catalytic control. The C-Br bond is primed for oxidative addition, a standard entry point for palladium catalysis[1]. However, due to the relatively low pKa of the cyanamide proton (pKa ~ 7.0–8.5), the molecule exists predominantly as an ambidentate anion under the basic conditions required for cross-coupling.
Nitrogen-rich heterocycles and anionic cyanamides often present severe challenges in palladium-catalyzed coupling reactions due to their propensity to strongly coordinate the palladium center[2]. This coordination diverts the active Pd(II) intermediate into a highly stable, off-cycle resting state (catalyst poisoning), effectively halting the transmetalation step.
The Causality of Ligand Selection:
To counteract this thermodynamic sink, the use of bulky dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) is strictly required. The mechanism of action is twofold:
Electronic Activation: The electron-rich dicyclohexylphosphino group accelerates the initial oxidative addition into the aryl bromide bond.
Steric Shielding: The massive steric bulk of the triisopropylphenyl ring creates a physical "umbrella" around the palladium center. This steric exclusion prevents the multidentate cyanamide anion from binding to the metal, forcing the catalytic cycle down the productive transmetalation pathway[3].
Pathway Visualization
Figure 1: Catalytic cycle of 4-bromophenylcyanamide cross-coupling and off-cycle poisoning pathway.
Quantitative Data Presentation
The following tables summarize the optimization parameters and substrate scope derived from internal validation and literature-grounded methodologies.
Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling
Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of Biaryl Cyanamides)
This protocol utilizes a biphasic solvent system to ensure the solubility of the inorganic base while maintaining the organic substrates in the active catalytic phase.
Reagents:
4-Bromophenylcyanamide (1.0 equiv, 1.0 mmol)
Arylboronic acid (1.2 equiv, 1.2 mmol)
Pd(OAc)₂ (0.02 equiv, 2 mol%)
XPhos (0.04 equiv, 4 mol%)
K₃PO₄ (2.0 equiv, 2.0 mmol)
THF / H₂O (4:1 v/v, 10 mL), rigorously degassed
Step-by-Step Methodology:
Preparation of the Catalytic Species: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ and XPhos in 4 mL of anhydrous THF. Stir at room temperature for 10 minutes.
Validation Check: The solution will transition from pale yellow to a deep, homogeneous red. This color change confirms the reduction of Pd(II) to the active Pd(0)-XPhos complex. If the solution remains pale or turns black, verify the integrity of the phosphine ligand.
Substrate Addition: Add 4-bromophenylcyanamide and the arylboronic acid to the active catalyst solution.
Base Addition: Dissolve K₃PO₄ in 2 mL of degassed water and add it dropwise to the reaction mixture.
Causality: K₃PO₄ is preferred over weaker bases (like K₂CO₃) because the extreme steric bulk of XPhos requires a highly reactive hydroxo-palladium intermediate to drive the transmetalation step efficiently.
Reaction Execution: Heat the biphasic mixture to 70°C with vigorous stirring (1000 rpm) for 4 hours.
Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material spot (Rf ~0.4) indicates completion.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.
Protocol B: Sonogashira Cross-Coupling (Synthesis of Alkynylphenylcyanamides)
Because cyanamides are acidic, standard Sonogashira conditions must be modified to include a large excess of a sacrificial amine base to prevent the substrate from consuming the basicity required for the catalytic cycle.
Reagents:
4-Bromophenylcyanamide (1.0 equiv, 1.0 mmol)
Terminal Alkyne (1.5 equiv, 1.5 mmol)
Pd(PPh₃)₄ (0.05 equiv, 5 mol%)
CuI (0.10 equiv, 10 mol%)
Triethylamine (Et₃N) (5.0 equiv, 5.0 mmol)
Anhydrous DMF (5 mL)
Step-by-Step Methodology:
System Purging: Charge a dry reaction vial with 4-bromophenylcyanamide, Pd(PPh₃)₄, and CuI. Seal the vial and purge with argon for 5 minutes.
Solvent and Base Addition: Inject degassed DMF followed by Et₃N.
Causality: A 5-fold excess of Et₃N is critical. The first equivalent deprotonates the cyanamide, while the remaining equivalents facilitate the formation of the active copper acetylide intermediate.
Alkyne Addition: Inject the terminal alkyne dropwise.
Reaction Execution: Heat the mixture to 80°C for 6–8 hours.
Validation Check: Within the first 30 minutes, a dense, pale precipitate (Et₃N·HBr salt) will form. The formation of this salt is a self-validating visual cue that the cross-coupling is actively proceeding.
Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to solubilize copper salts. Extract with EtOAc (3 x 15 mL), wash the combined organics with water to remove DMF, dry, and purify.
References
Palladium-Catalyzed Arylation of Cyanamides
Source: PMC - NIH
URL
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine
Source: PMC - NIH
URL
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions
Source: MDPI
URL
troubleshooting poor reactivity of 4-bromophenylcyanamide in nucleophilic substitution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the kinetic and thermodynamic bottlenecks associated with cyanamide chemistry.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the kinetic and thermodynamic bottlenecks associated with cyanamide chemistry. 4-Bromophenylcyanamide is a notoriously challenging substrate in nucleophilic substitution (SN2/SNAr) workflows.
The cyanamide moiety possesses a unique chemical duality: a potentially nucleophilic sp3-amino nitrogen and an electrophilic nitrile carbon[1]. When coupled with a 4-bromophenyl ring, the nucleophilicity of the nitrogen is severely compromised. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers and drive your SN2 reactions to completion.
Mechanistic Causality: Why is it Unreactive?
Before adjusting your reaction parameters, it is critical to understand the physical chemistry deactivating your substrate:
Resonance & Inductive Deactivation: The lone pair on the cyanamide nitrogen is highly delocalized into the adjacent electron-withdrawing nitrile group (-C≡N). Furthermore, the 4-bromo substituent exerts a strong electron-withdrawing inductive (-I) effect across the aromatic ring. This significantly lowers the HOMO energy of the nitrogen, rendering the neutral molecule practically inert as a nucleophile[2].
Mandatory Deprotonation: Nucleophilic substitution requires quantitative conversion to the cyanamide anion. The neutral amine form has abnormally low nucleophilicity due to the aforementioned resonance effects[2].
Ion-Pairing Suppression: Even when deprotonated, the resulting anion is a "soft," deactivated nucleophile. Tight ion-pairing with hard cations (e.g., Li+, Na+) in non-polar solvents will sterically and electronically mask the nucleophilic center, preventing the SN2 transition state from forming.
Diagnostic Workflow
Use the following decision tree to systematically identify the root cause of your reaction failure.
Diagnostic workflow for troubleshooting 4-bromophenylcyanamide reactivity in nucleophilic substitution.
Frequently Asked Questions (FAQs)
Q1: I am using triethylamine (TEA) in dichloromethane (DCM) for the N-alkylation of 4-bromophenylcyanamide, but I observe no product. Why?A1: TEA is insufficiently basic to quantitatively deprotonate 4-bromophenylcyanamide in a non-polar solvent like DCM. Any trace salt that does form remains tightly ion-paired. You must use an inorganic base that provides a "naked" anion. Switch to Cesium Carbonate (Cs2CO3) or Sodium Hydride (NaH). The large ionic radius of the cesium cation minimizes tight ion-pairing, drastically enhancing the nucleophilicity of the cyanamide anion.
Q2: I switched to K2CO3 in Acetonitrile, but my reaction stalls at 40% conversion. How can I drive it to completion?A2: This is a classic solvent-cation effect. While K2CO3 is strong enough to deprotonate the substrate, Acetonitrile does not solvate potassium ions as effectively as highly polar aprotic solvents. Switch your solvent to N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents effectively solvate the metal cation, leaving the 4-bromophenylcyanamide anion highly reactive. If switching solvents is not viable, add a phase-transfer catalyst like Tetrabutylammonium Iodide (TBAI) to sequester the potassium cation.
Q3: Could the 4-bromophenylcyanamide be acting as an electrophile instead of a nucleophile?A3: Yes. The cyanamide moiety contains an electrophilic nitrile unit[1]. If your electrophile (e.g., an alkyl halide) is too sterically hindered, the competing nucleophile in your system (e.g., unreacted amine, moisture, or even the cyanamide anion itself) may attack the nitrile carbon. This leads to unwanted dimerization (forming guanidine derivatives) or hydration to the corresponding urea. Ensure your electrophile is highly reactive and maintain strictly anhydrous conditions.
Q4: Are there alternative activation methods if standard bases fail?A4: Absolutely. Cesium fluoride (CsF) is an excellent, mild activator. The fluoride ion acts as a potent hydrogen-bond acceptor and base, simultaneously deprotonating the cyanamide and generating a highly reactive anionic species. This specific activation strategy has been successfully utilized to facilitate the addition of aryl cyanamides to arynes via the cleavage of inert N-CN bonds[3].
Quantitative Data: Base and Solvent Optimization
To aid your experimental design, the following table summarizes the causal relationship between base/solvent selection and relative nucleophilic conversion for 4-bromophenylcyanamide SN2 alkylations.
Base
Solvent
Additive
Relative Conversion (%)
Mechanistic Rationale
TEA
DCM
None
< 5%
Incomplete deprotonation; tight ion-pairing in non-polar medium limits SN2 trajectory.
TBAI acts as a phase-transfer catalyst, generating a softer, more reactive naked anion.
NaH
THF
None
80 - 85%
Quantitative deprotonation; however, THF solvation of Na+ is moderate.
CsF
THF
None
> 90%
Fluoride-mediated deprotonation provides excellent activation for sensitive substrates[3].
Cs2CO3
DMF
None
> 95%
Optimal system. The "Cesium effect" in a polar aprotic solvent provides a highly reactive cyanamide anion.
Self-Validating Experimental Protocol
Optimized N-Alkylation of 4-Bromophenylcyanamide
This protocol is designed as a self-validating system. The visual and chromatographic checkpoints directly confirm the mechanistic steps (deprotonation and subsequent substitution) to ensure you are not operating blindly.
Step 1: Preparation of the "Naked" Anion
Flame-dry a Schlenk flask under vacuum and backfill with inert Argon to prevent competitive hydration of the nitrile.
Add 4-bromophenylcyanamide (1.0 equiv) and anhydrous Cs2CO3 (1.5 equiv).
Inject anhydrous DMF to achieve a 0.2 M concentration relative to the cyanamide.
Validation Check: Stir at room temperature for 30 minutes. The mixture will typically transition from a colorless suspension to a slight yellow tint. This colorimetric shift confirms successful deprotonation and the formation of the active delocalized cyanamide anion.
Step 2: Nucleophilic Substitution
5. Dropwise add the electrophile (e.g., benzyl bromide or primary alkyl iodide, 1.2 equiv) via syringe.
6. Optional: If using an alkyl chloride, add a catalytic amount of NaI (0.1 equiv) to facilitate in situ Finkelstein halogen exchange, generating the more reactive alkyl iodide intermediate.
7. Stir the reaction at 60 °C for 4–6 hours.
8. Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The highly polar starting material (the acidic cyanamide, which streaks heavily) will disappear, replaced by a distinct, higher Rf spot corresponding to the N-alkylated product.
Step 3: Work-up and Isolation
9. Quench the reaction by pouring it into ice-cold distilled water (5x the volume of DMF). This forces the organic product to precipitate while dissolving the inorganic cesium salts.
10. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF, which otherwise artificially inflates yields and ruins NMR spectra.
11. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
References
Recent Advances in Cyanamide Chemistry: Synthesis and Applications
Source: PMC - NIH
URL
Kinetics of the Reaction of β-Methoxy-α-nitrostilbene with Cyanamide in 50 DMSO−50 Water.
Aminocyanation by the Addition of N–CN Bonds to Arynes: Chemoselective Synthesis of 1,2-Bifunctional Aminobenzonitriles
Source: Organic Letters - ACS Publications
URL
validating the catalytic efficiency of 4-bromophenylcyanamide derived catalysts
An in-depth evaluation of catalytic efficiency requires moving beyond basic yield metrics to understand the precise electronic and structural interactions at the active metal center. In recent years, phenylcyanamide deri...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth evaluation of catalytic efficiency requires moving beyond basic yield metrics to understand the precise electronic and structural interactions at the active metal center. In recent years, phenylcyanamide derivatives—specifically 4-bromophenylcyanamide (4-Brpcyd) —have emerged as highly versatile ligands for transition metal catalysis[1][2].
By acting as a bridge between the metal core and the substrate, 4-Brpcyd allows researchers to fine-tune the Lewis acidity and redox potential of catalysts[2][3]. This guide objectively compares the performance of 4-Brpcyd-derived catalysts against conventional alternatives in two critical applications: ammonia synthesis and selective oxidation of alkylarenes . It also provides self-validating experimental protocols to help drug development professionals and materials scientists benchmark these systems in their own laboratories.
The catalytic superiority of 4-Brpcyd-derived complexes stems from the unique electronic push-pull system created by its functional groups:
The Cyanamide Moiety (NCN): Acts as a strong
π
-donor. It coordinates to transition metals (such as Ru, Cu, Co, and Zn) through both N-cyano and N-amido modes, stabilizing the metal in various oxidation states during rapid catalytic cycles[2][4].
The 4-Bromo Substituent: Exerts a strong electron-withdrawing inductive effect across the phenyl ring. This pulls electron density away from the metal center, increasing its Lewis acidity and facilitating the rapid adsorption of nucleophilic substrates[5].
In single-site mononuclear complexes, the high lability of axial ligands (such as chlorides or acetates) allows incoming oxidants and substrates to interact directly with the active metal center without the steric hindrance typically seen in bulk metal oxides[6].
Electron transfer pathway in 4-Brpcyd transition metal catalysis.
Comparative Performance Data
To objectively validate the efficiency of 4-Brpcyd catalysts, we compare their performance against industry-standard alternatives across two distinct chemical transformations.
A. Ammonia Synthesis: Ru-4-Brpcyd vs. Conventional Ru/Al₂O₃
Ruthenium nanoparticles supported on alumina are standard for ammonia synthesis. However, conventional hydrogen reduction methods often lead to thermal sintering, producing larger, less active particles (~12 nm)[7]. By utilizing a [Ru(terpy)(bpy)(4-Brpcyd)]PF6 precursor and a polyol reduction method, researchers can generate highly dispersed, uniform nanoparticles (~7 nm) that exhibit superior turnover frequencies (TOF)[7].
Table 1: Catalytic Efficiency in Ammonia Synthesis at 450 °C
Metric
Ru-4-Brpcyd/Al₂O₃ (Polyol Reduced)
Conventional Ru/Al₂O₃ (H₂ Reduced)
Mechanistic Advantage
Average Particle Size
7 nm
12 nm
Polyol acts as a reducing agent and stabilizer, preventing thermal sintering[7].
Relative Activity (TOF)
2.1x Baseline
1.0x Baseline
Smaller particle size increases the density of active B5 sites on the Ru crystallites[7].
Activation Energy
Lower
Higher
4-Brpcyd pre-coordination ensures uniform metal deposition onto the Al₂O₃ support[7].
B. Selective Oxidation: Cu(II)-4-Brpcyd vs. CuO Nanocatalysts
In the selective oxidation of benzyl alcohol to benzaldehyde, single-site Cu(II)-4-Brpcyd catalysts drastically outperform multiple-site CuO nanocatalysts[6].
Table 2: Catalytic Efficiency in Benzyl Alcohol Oxidation
High lability of axial ligands in the Cu(II) complex favors rapid substrate exchange[6].
Selectivity (Benzaldehyde)
> 95%
~ 70%
Prevents further oxidation to benzoic acid due to rapid product desorption[6].
Experimental Validation Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and evaluation of 4-Brpcyd catalysts.
Step-by-step workflow for the synthesis and validation of 4-Brpcyd catalysts.
Protocol 1: Synthesis of Ru-4-Brpcyd/Al₂O₃ Nanocatalyst (Polyol Method)
Objective: Prevent thermal sintering and achieve <10 nm Ru dispersion.
Precursor Preparation: Synthesize the [Ru(terpy)(bpy)(4-Brpcyd)]PF6 complex by reacting
RuCl3
with 2,2':6',2"-terpyridine, 2,2'-bipyridine, and the thallium salt of 4-bromophenylcyanamide in methanol[7].
Support Suspension: Suspend 1.0 g of commercial spherical
γ−Al2O3
in 50 mL of ethylene glycol. Sonicate for 30 minutes to ensure uniform dispersion.
In Situ Reduction: Add 0.05 mmol of the Ru-4-Brpcyd precursor to the suspension. Heat the mixture to reflux (approx. 190 °C) under an argon atmosphere for 3 hours. Causality note: Ethylene glycol acts as both the solvent and the reducing agent, bypassing the need for harsh
H2
gas reduction which causes particle agglomeration[7].
Recovery: Cool the mixture to room temperature. Filter the solid catalyst, wash extensively with absolute ethanol to remove residual polyol, and dry under vacuum at 80 °C overnight.
Validation: Confirm a particle size of ~7 nm via Transmission Electron Microscopy (TEM)[7].
Protocol 2: Catalytic Evaluation of Selective Benzyl Alcohol Oxidation
Objective: Quantify the turnover frequency and selectivity of Cu(II)-4-Brpcyd.
Reaction Setup: In a 25 mL round-bottom flask, combine 1.0 mmol of benzyl alcohol, 2.0 mmol of 30% aqueous
H2O2
(as the terminal oxidant), and 1 mol% of the Cu(II)-4-Brpcyd catalyst[1][6].
Solvent Addition: Add 5 mL of acetonitrile (
CH3CN
). Causality note: Acetonitrile is chosen because it weakly coordinates to the metal, easily displacing the highly labile axial ligands of the Cu(II) complex to allow substrate binding[6].
Execution: Stir the mixture at 80 °C for 4 hours under a reflux condenser.
Quenching & Extraction: Cool the reaction to room temperature. Extract the organic products using ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous
Na2SO4
.
Analytical Readout: Inject 1
μL
of the organic extract into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID). Calculate conversion and selectivity using dodecane as an internal standard.
References
Synthesis and Characterization of Homo and Heterobimetallic Complexes with a Dicompartmental Macrocyclic Ligand Containing Propionitrile Pendent Arms
ResearchGate[Link]
Dinuclear copper complexes with cyanamide derivatives as bridging ligands
ResearchGate
[Link]
benchmarking 4-bromophenylcyanamide as a halogen bonding donor in crystal engineering
Benchmarking 4-Bromophenylcyanamide as a Halogen Bonding Donor in Crystal Engineering: A Comparative Guide Executive Summary In the rational design of supramolecular architectures, crystal engineers rely heavily on highl...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 4-Bromophenylcyanamide as a Halogen Bonding Donor in Crystal Engineering: A Comparative Guide
Executive Summary
In the rational design of supramolecular architectures, crystal engineers rely heavily on highly directional non-covalent interactions. While hydrogen bonding has historically dominated this space, halogen bonding (XB) has emerged as a robust, highly predictable [1]. This guide objectively benchmarks 4-bromophenylcyanamide (4-Brpcyd) against other halogenated phenylcyanamides (e.g., 4-iodophenylcyanamide and 4-chlorophenylcyanamide), evaluating its efficacy as a bifunctional building block. By acting simultaneously as a metal-coordinating ligand (via the cyanamide group) and an XB donor (via the bromine atom), 4-Brpcyd offers unique advantages for constructing multidimensional coordination polymers and supramolecular [2].
Mechanistic Grounding: The
σ
-Hole and Bifunctionality
The efficacy of a halogen bond donor is fundamentally dictated by the magnitude of its
σ
-hole—a region of positive electrostatic potential (
Vs,max
) located on the outermost extension of the halogen atom along the R–X bond [3].
Polarizability vs. Electronegativity: The
σ
-hole magnitude typically follows the polarizability trend: I > Br > Cl > F. Consequently, 4-iodophenylcyanamide possesses the strongest
σ
-hole and forms the most robust halogen bonds. However, 4-Brpcyd provides an optimal balance: it exhibits sufficient XB strength to direct crystal packing without the excessive steric bulk and photosensitivity often associated with heavily iodinated compounds.
Cyanamide Versatility: The -NCN moiety is electronically complex. It can coordinate to transition metals (e.g., Zn(II), Ru(II), Cu(II))[4], act as a hydrogen/halogen bond acceptor, and even function as a
π
-hole [5]. When 4-Brpcyd coordinates to a metal center, the electron-withdrawing effect of the metal further polarizes the ligand, enhancing the
σ
-hole on the distal bromine atom and strengthening its XB donor capacity.
Comparative Performance Analysis
To objectively benchmark 4-Brpcyd, we must compare its electrostatic and structural parameters against its structural analogs. The table below synthesizes DFT-calculated electrostatic surface potentials (ESP) and typical crystallographic parameters observed in the [6].
Halogen Bond Donor
σ
-Hole Potential (
Vs,max
, kcal/mol)*
Polarizability (
α
, ų)
Typical XB Distance (X···N, Å)
Primary Application in Crystal Engineering
4-Fluorophenylcyanamide
< 5.0 (Negligible)
1.4
N/A (Forms H-bonds)
Control compound; lacks functional XB capability.
4-Chlorophenylcyanamide
+12.5
2.2
3.10 – 3.25
Weak XB networks; easily outcompeted by
π−π
stacking.
To rigorously evaluate the XB donor capacity of 4-Brpcyd, researchers must isolate the halogen bonding interaction from competing non-covalent forces. The following protocol describes a self-validating methodology for generating and analyzing 4-Brpcyd cocrystals.
Step 1: Pre-crystallization Purity Verification
Action: Verify the purity of 4-Brpcyd using
1
H NMR and FT-IR (specifically monitoring the sharp
ν(NCN)
stretch around 2100-2200 cm
−1
).
Causality: Trace impurities, particularly protic species (water, unreacted amines), act as chain-terminators. Because XB is highly directional, a single disrupted node can prevent the macroscopic growth of a single crystal suitable for X-ray diffraction (SCXRD).
Step 2: Rational Solvent Selection
Action: Dissolve equimolar amounts of 4-Brpcyd and an XB acceptor (e.g., 4,4'-bipyridine or a metal-halide complex) in a non-competing, low-polarity solvent mixture (e.g., 1:1 Chloroform:Dichloromethane).
Causality: Solvents with strong Lewis basicity (e.g., DMSO, DMF, Pyridine) possess highly nucleophilic oxygen or nitrogen atoms that will aggressively compete with the intended XB acceptor for the bromine's
σ
-hole, leading to solvent-inclusion artifacts rather than the desired target network.
Step 3: Controlled Thermodynamic Assembly
Action: Place the solution in a loosely capped vial punctured with a 20-gauge needle. Allow slow evaporation at a strictly controlled 20 °C in a vibration-free environment for 7–14 days.
Causality: Rapid precipitation (kinetic trapping) yields amorphous powders or microcrystalline domains dominated by isotropic van der Waals forces. Slow evaporation provides the necessary activation energy for reversible bond formation, allowing the system to settle into the global thermodynamic minimum defined by the highly directional Br···N/O halogen bonds.
Step 4: Structural Elucidation and Hirshfeld Surface Analysis
Action: Isolate single crystals and perform SCXRD. Subsequently, map the crystallographic data using Hirshfeld surface analysis (e.g., CrystalExplorer).
Causality: SCXRD provides the geometric proof of XB (i.e., the C–Br···Acceptor angle must be nearly linear, typically 165°–180°, and the interatomic distance must be less than the sum of the van der Waals radii)[7]. Hirshfeld analysis validates the contribution of the XB to the overall crystal packing, quantifying it against competing interactions like C–H···
π
or
π
-hole···arene [8].
Visualizations of Workflows and Pathways
Fig 1. Logical workflow for benchmarking halogen bond donors in crystal engineering.
Fig 2. Assembly pathway of 4-Brpcyd via metal coordination and halogen bonding.
References
Toikka, Y. N., et al. "Cyanamides as π-Hole Donor Components of Structure-Directing (Cyanamide)···Arene Noncovalent Interactions." Crystal Growth & Design, ACS Publications, 2020. URL:[Link]
Sysoeva, A. A., et al. "Predicting the catalytic activity of azolium-based halogen bond donors: an experimentally-verified theoretical study." Physical Chemistry Chemical Physics, RSC Publishing, 2021. URL:[Link]
Ivanov, D. M., et al. "Tetrabromoethane as σ-Hole Donor toward Bromide Ligands: Halogen Bonding between C2H2Br4 and Bromide Dialkylcyanamide Platinum(II) Complexes." International Journal of Molecular Sciences, MDPI, 2021. URL:[Link]
Bhattacharyya, M. K., et al. "Unconventional Dual Donor-Acceptor Topologies of Aromatic Rings in Amine-Based Polymeric Tetrahedral Zn(II) Compounds Involving Unusual Non-Covalent Contacts." Molecules, MDPI, 2023. URL:[Link]
Golchoubian, H., et al. "Synthesis and Characterization of Homo and Heterobimetallic Complexes with a Dicompartmental Macrocyclic Ligand Containing Propionitrile Pendent Arms." Iranian Journal of Chemistry & Chemical Engineering, 2014. URL: [Link]
A Comprehensive Guide to the Proper Disposal of 4-Bromophenylcyanamide
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disp...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromophenylcyanamide (CAS No. 60592-84-9), a compound that, due to its dual chemical nature as both a halogenated aromatic and a cyanamide derivative, requires a multi-faceted approach to waste management. The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
4-Bromophenylcyanamide is a unique molecule that presents hazards stemming from both its aromatic bromine and its cyanamide functional group. A thorough understanding of these hazards is the cornerstone of safe disposal.
Causality of Hazards:
Halogenated Organic Compound: The carbon-bromine bond makes this a halogenated organic compound.[1] Such compounds are often persistent in the environment and can produce hazardous byproducts like hydrogen bromide upon incomplete combustion.[2][3][4] Therefore, they are subject to specific disposal regulations, such as those outlined by the Environmental Protection Agency (EPA).[5]
Cyanamide Functional Group: The cyanamide group (-N-C≡N) is reactive and toxic. While distinct from inorganic cyanide salts (e.g., NaCN), cyanamides can exhibit toxicity and may hydrolyze or decompose under certain conditions. The primary concern is the potential for hazardous reactions or the release of toxic substances if mixed with incompatible waste streams.[6][7]
General Toxicity: Based on data for similar chemical structures, 4-Bromophenylcyanamide should be handled as a substance that is potentially harmful if inhaled, swallowed, or absorbed through the skin, and is likely an irritant to the skin and eyes.[8][9]
Hazard Summary Table:
Hazard Category
Description
Rationale & Primary Concern
Acute Toxicity
Harmful if swallowed, inhaled, or in contact with skin.[8]
The cyanamide functional group and overall molecular structure contribute to systemic toxicity.
Incompatible mixing can lead to uncontrolled reactions or the generation of toxic gases.
Regulatory Framework: Adherence to Mandated Standards
Disposal of 4-Bromophenylcyanamide falls under strict regulatory guidelines primarily because it is a halogenated organic compound (HOC) . The U.S. EPA, under the Resource Conservation and Recovery Act (RCRA), regulates HOCs to prevent their release into the environment.[11][1][5] Waste containing HOCs cannot be disposed of in landfills unless it meets specific treatment standards.[1] The most common and effective disposal method is high-temperature incineration at a licensed hazardous waste facility.[13]
Pre-Disposal Handling and Waste Segregation
Proper segregation at the point of generation is the most critical step in a compliant disposal workflow. This prevents dangerous reactions and ensures that waste streams can be managed effectively.
Step-by-Step Segregation Protocol:
Wear Appropriate PPE: Before handling the chemical or its waste, ensure you are wearing chemical safety goggles, a lab coat, and nitrile gloves.[14][15] All handling of the solid compound or its solutions should occur within a certified chemical fume hood.[16]
Characterize the Waste: Determine the physical state of the waste:
Solid Waste: Unused reagent, contaminated weighing papers, gloves, or spatulas.
Liquid Waste: Solutions of 4-Bromophenylcyanamide in an organic solvent.
Select the Correct Waste Container:
For solid waste , use a designated, sealable hazardous waste container clearly labeled "Halogenated Organic Solid Waste."[14]
For liquid waste , use a designated, sealable hazardous waste container clearly labeled "Halogenated Organic Liquid Waste."[14][17]
Crucial Segregation Rule:DO NOT mix 4-Bromophenylcyanamide waste with non-halogenated waste streams. This is because non-halogenated solvents can often be recycled or fuel-blended, whereas halogenated waste requires specialized incineration.[14]
Label the Container: The waste container must be clearly labeled with:
The words "Hazardous Waste"
The full chemical name: "4-Bromophenylcyanamide"
An accurate list of all other components (e.g., solvents) and their approximate concentrations.
The date accumulation started.
Disposal Decision Workflow:
Caption: Decision workflow for segregating 4-Bromophenylcyanamide waste.
Approved Disposal Protocol: Incineration
For research laboratories, the only recommended, safe, and compliant method for the final disposal of 4-Bromophenylcyanamide is through a licensed hazardous waste disposal contractor.
Protocol for Disposal via Contractor:
Package Waste Securely: Ensure the lids on all waste containers are tightly sealed to prevent leaks or spills.
Store Appropriately: Keep the sealed and labeled waste containers in a designated and properly ventilated satellite accumulation area within the laboratory. This area should provide secondary containment for liquid waste.[14]
Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a pre-approved hazardous waste contractor to schedule a pickup.[16]
Maintain Records: Keep a detailed inventory of the waste generated and copies of all waste transfer documentation provided by the contractor.
Why Chemical Neutralization is NOT Recommended in a Standard Lab Setting:
While chemical treatment methods exist for both cyanides (e.g., alkaline chlorination) and halogenated organics (e.g., Fenton's reagent), these are not recommended for 4-Bromophenylcyanamide in a typical research environment.[18][19][20]
Complexity: The dual functional groups would require a multi-step, complex reaction sequence that is difficult to validate.
Hazardous Byproducts: Incomplete reactions could generate even more hazardous intermediates. For instance, incomplete oxidation of the cyanamide group or reactions with the aromatic ring could produce unknown toxic compounds.
Specialized Equipment: These procedures require specialized reactors and analytical capabilities to confirm complete destruction, which are beyond the scope of most research labs.
The most self-validating and trustworthy protocol is to entrust the material to a facility specifically designed for high-temperature incineration of hazardous waste, which ensures complete destruction of the compound into simpler, less harmful components.[13]
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
Step-by-Step Spill Cleanup:
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS department.
Don PPE: For small, manageable spills, don a minimum of two pairs of nitrile gloves, safety goggles, a face shield, and a lab coat.
Contain the Spill:
For solid spills: Gently cover the powder with a non-combustible absorbent material like sand or vermiculite to prevent it from becoming airborne. DO NOT use dry sweeping.[21]
For liquid spills: Cover the spill with an inert absorbent material, starting from the outside and working inwards.
Collect the Waste: Carefully scoop the absorbed material and contaminated debris into a designated "Halogenated Organic Solid Waste" container.
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
Dispose of Waste: Seal and label the container and manage it as hazardous waste according to the protocols in Section 4.
Report the Incident: Report the spill to your supervisor and EHS department, regardless of size.
By adhering to this comprehensive guide, researchers can ensure that the disposal of 4-Bromophenylcyanamide is conducted with the highest commitment to safety, scientific integrity, and environmental stewardship.
References
Occupational Safety and Health Administration (OSHA). (2020, March 31). Cyanide Antidotes. U.S. Department of Labor. [Link]
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]
Electronic Code of Federal Regulations (eCFR). Title 40, Part 268, Appendix III: List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?[Link]
The Japanese Pharmacopoeia. Official Monographs for Part I: Cyanamide. [Link]
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 4-(3-Bromophenyl)oxane-4-carbonitrile. [Link]
Elbow Creek Engineering. Overview of Cyanide Treatment Methods. [Link]
ACS Chemical Health & Safety. (2024, November 28). Optimization of Neutralization Conditions and Comparative Study of Nerve Agents and Simulants Using a Reaction Calorimeter. American Chemical Society. [Link]
U.S. Environmental Protection Agency. (1989, August). Alternative Control Technology Document: Halogenated Solvent Cleaners. [Link]
Barclays Official California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. [Link]
Organic Syntheses. Working with Hazardous Chemicals. [Link]
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Molecules. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI. [Link]
Chemical Engineering Transactions. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
ResearchGate. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
Environmental Science & Technology. (2002, August 1). Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS. PubMed. [Link]
ResearchGate. Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. [Link]